molecular formula C20H15N5O2S B15283212 2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile

2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile

Cat. No.: B15283212
M. Wt: 389.4 g/mol
InChI Key: BCGKXVXYCOTBQT-ICFOKQHNSA-N
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Description

2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile is a complex organic compound that features a quinazoline moiety, a nicotinonitrile core, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline derivative, followed by the introduction of the nicotinonitrile moiety and the sulfanyl linkage. Key steps may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the Nicotinonitrile Group: This step often involves the use of nitrile-containing reagents under basic conditions.

    Formation of the Sulfanyl Linkage: This can be accomplished by reacting the intermediate with thiol-containing compounds under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. Additionally, the nicotinonitrile core may interact with nucleic acids or other biomolecules, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: This compound shares a similar nitrile and chromone structure but lacks the quinazoline and sulfanyl components.

    4-hydroxy-2-quinolones: These compounds have a quinolone core similar to the quinazoline moiety but differ in their overall structure and functional groups.

Uniqueness

2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile is unique due to its combination of a quinazoline moiety, a nicotinonitrile core, and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15N5O2S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(Z)-3-cyano-2-hydroxy-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C20H15N5O2S/c1-11-7-12(2)23-20(14(11)8-21)28-10-17(26)15(9-22)18-24-16-6-4-3-5-13(16)19(27)25-18/h3-7,26H,10H2,1-2H3,(H,24,25,27)/b17-15-

InChI Key

BCGKXVXYCOTBQT-ICFOKQHNSA-N

Isomeric SMILES

CC1=CC(=NC(=C1C#N)SC/C(=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)/O)C

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O)C

Origin of Product

United States

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